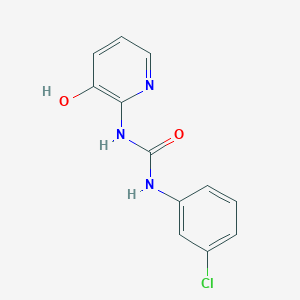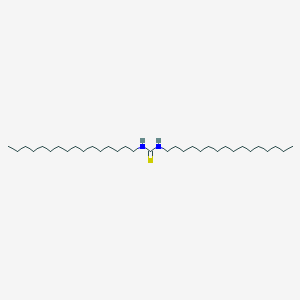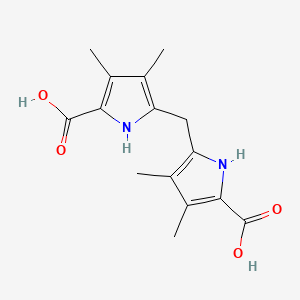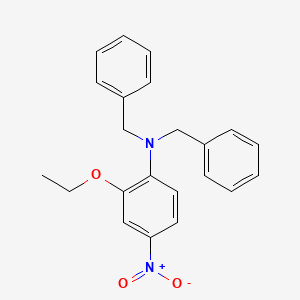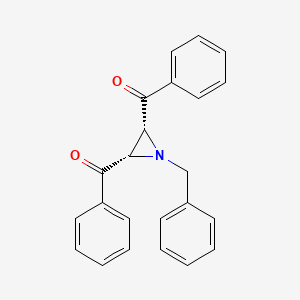
1-Benzyl-2,3-dibenzoylaziridine, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,3-dibenzoylaziridine, cis- is an organic compound with the molecular formula C23H19NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of benzyl and benzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,3-dibenzoylaziridine, cis- typically involves the reaction of aziridine with benzyl and benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for 1-Benzyl-2,3-dibenzoylaziridine, cis- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-2,3-dibenzoylaziridine, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The benzyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce simpler aziridine derivatives.
Applications De Recherche Scientifique
1-Benzyl-2,3-dibenzoylaziridine, cis- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,3-dibenzoylaziridine, cis- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-2,3-dibenzoylaziridine, trans-: A stereoisomer with different spatial arrangement of the benzoyl groups.
1-Benzyl-2,3-dibenzoylaziridine: Without specifying the cis- or trans- configuration.
2,3-Dibenzoylaziridine: Lacks the benzyl group.
Uniqueness
1-Benzyl-2,3-dibenzoylaziridine, cis- is unique due to its specific cis- configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Propriétés
Numéro CAS |
980-55-2 |
|---|---|
Formule moléculaire |
C23H19NO2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[(2S,3R)-3-benzoyl-1-benzylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C23H19NO2/c25-22(18-12-6-2-7-13-18)20-21(23(26)19-14-8-3-9-15-19)24(20)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21+,24? |
Clé InChI |
LSWFEKFANVJTSQ-SVGJNIJCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2[C@H]([C@H]2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
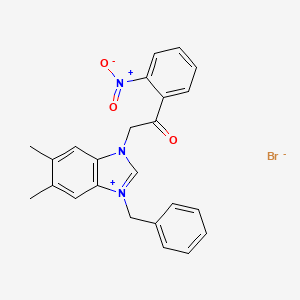
![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)

![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)

![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
